molecular formula C24H18N6O3 B3069436 N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide CAS No. 725274-03-3

N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide

Cat. No. B3069436
CAS RN: 725274-03-3
M. Wt: 438.4 g/mol
InChI Key: PFHCOOYBRXRFAM-UHFFFAOYSA-N
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Description

“N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide” is a solid compound that appears as white crystals at room temperature . It is a hydrogen-bonded organic framework (HOF) monomer .


Molecular Structure Analysis

The molecular weight of this compound is 438.43, and its molecular formula is C24H18N6O3 .


Chemical Reactions Analysis

This compound is often used as an organic synthesis reagent for the synthesis of other organic compounds .


Physical And Chemical Properties Analysis

This compound has good solubility in solvents and can dissolve in some common organic solvents . A study has shown that its solubility increases with absolute temperature in 12 monosolvents . The solubility order obtained was: 2-butanone > isopropanol > n-propanol > n-butanol > ethyl acetate > acetonitrile > methanol > ethanol > dichloromethane > n-hexane > acetone > water .

Scientific Research Applications

Supramolecular Chemistry

This compound is a versatile ordering moiety for supramolecular chemistry . Its simple structure and wide accessibility, combined with a detailed understanding of its supramolecular self-assembly behavior, allow full utilization of this versatile, supramolecular building block in applications ranging from nanotechnology to polymer processing and biomedical applications .

Nanotechnology

The compound’s self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly useful in nanotechnology .

Polymer Processing

In the field of polymer processing, the compound’s multivalent nature and ability to form supramolecular polymers are highly valued .

Biomedical Applications

The compound’s multivalent nature also drives its applications in the biomedical field . For example, it has been used in the development of lipid polymer hybrid nanoparticles for mRNA delivery .

Synthesis of Coordination Polymers and Metal–Organic Frameworks

The compound can act as a three-way planar node-connector, making it a useful starting material in the synthesis of coordination polymers and metal–organic frameworks .

Luminescent Material

The compound has been used in the construction of a two-dimensional luminescent Ag12 cluster-assembled material . This unique arrangement contributes to the structural integrity and opens up possibilities for diverse applications.

Catalyst in Reduction Reactions

The compound shows brilliant catalytic activity in the reduction of hexacyanoferrate(III) using sodium borohydride in aqueous solutions .

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate, epoxy curing agent, plasticizers, adhesive, and coating material . It’s also used in the preparation of plastic, man-made fiber, water-soluble alkyl resin, and medicament intermediate .

Future Directions

The compound’s solubility behavior and solvent effects in various solvents were first investigated by the hydrogen bond acceptor tendencies as the main factor then interpreted by solvent polarity, cohesive energy density, and steric effect for some exceptions . This could be a potential area for future research.

Mechanism of Action

Target of Action

It is known that this compound is a type of hydrogen-bonded organic framework (hof) monomer . HOFs are typically used in various applications due to their unique properties, such as gas storage, catalysis, and sensing .

Mode of Action

It’s known that the compound can form a luminescent porous framework structure when combined with certain other elements . This suggests that it might interact with its targets through the formation of complex structures.

Pharmacokinetics

It’s known that the compound has good solubility in various solvents , which could potentially influence its bioavailability.

Result of Action

It’s known that the compound can form a luminescent porous framework structure , suggesting that it might have potential applications in areas such as sensing and catalysis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. For instance, the compound’s solubility varies in different solvents , which could influence its action and efficacy. Furthermore, the compound shows impressive stability even in water medium , suggesting that it could maintain its action under various environmental conditions.

properties

IUPAC Name

1-N,3-N,5-N-tripyridin-4-ylbenzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c31-22(28-19-1-7-25-8-2-19)16-13-17(23(32)29-20-3-9-26-10-4-20)15-18(14-16)24(33)30-21-5-11-27-12-6-21/h1-15H,(H,25,28,31)(H,26,29,32)(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHCOOYBRXRFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=NC=C3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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